5,7-Difluorochroman-2-one is a significant compound in the field of organic chemistry, particularly noted for its potential applications in medicinal chemistry and biological research. This compound belongs to the class of chroman derivatives, which are recognized for their diverse biological activities. The presence of fluorine atoms at the 5 and 7 positions of the chroman ring enhances the compound’s stability and bioactivity, making it a valuable molecule for various applications in scientific research and industry.
This compound is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. It also falls under the category of fluorinated organic compounds, which are known for their unique chemical properties and applications.
The synthesis of 5,7-difluorochroman-2-one typically involves several methods, including:
The synthesis processes are optimized for efficiency and scalability, making them suitable for both laboratory and industrial production. The conditions under which these reactions occur are typically mild, contributing to their practicality in various settings.
The molecular structure of 5,7-difluorochroman-2-one features a chroman ring with two fluorine substituents at positions 5 and 7. The structural representation can be denoted as follows:
The compound exhibits notable characteristics such as a boiling point of approximately 228.4 °C (predicted) and a density around 1.402 g/cm³ (predicted) .
5,7-Difluorochroman-2-one can participate in various chemical reactions typical for ketones, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for specific applications in pharmaceuticals.
The mechanism of action for 5,7-difluorochroman-2-one primarily revolves around its interactions with biological targets due to its structural features:
Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties.
5,7-Difluorochroman-2-one has several scientific uses:
Recent advances have addressed key limitations of traditional O-alkylation/oxidation/cyclization sequences for chromanone synthesis. The conventional route starting from 3,5-difluorophenol suffers from multiple drawbacks: It requires toxic chromium(VI) oxidants for converting alcohol intermediates to carboxylic acids (e.g., 3-(3,5-difluorophenoxy)propanol to 3-(3,5-difluorophenoxy)propanoic acid), generates substantial heavy metal waste, and necessitates silica gel chromatography after each step, rendering it impractical for large-scale production [3]. A breakthrough industrial method utilizes one-pot cascade reactions with minimized purification:
Table 1: Performance Metrics for Industrial 5,7-Difluorochroman-4-one Synthesis Routes
Method | Overall Yield | E-Factor (kg waste/kg product) | Key Advantages | Scale Demonstrated |
---|---|---|---|---|
Traditional O-alkylation | 60% | 58 | Established protocol | Lab-scale (100 g) |
Acrylic acid cyclocondensation | 78% | 12 | No heavy metals, one-pot operation | Pilot plant (50 kg) |
Continuous flow cyclization | 82% | 8 | High throughput, low energy input | Industrial (200 kg) |
These innovations enable production scales exceeding 200 kg/batch with >80% overall yield, positioning 5,7-difluorochroman-4-one as a viable intermediate for drugs like lumacaftor [3] [6].
The pharmacological activity of chroman derivatives (e.g., tegoprazan) depends critically on the chiral configuration at C4. Racemic synthetic routes necessitate efficient resolution or asymmetric synthesis:
The enzymatic deracemization approach is emerging as the gold standard, as it circumvents the 50% yield barrier of classical resolutions and aligns with green chemistry principles [7].
Biocatalysis offers a sustainable pathway to enantiopure (R)-5,7-difluorochroman-4-ol—a key precursor to acid-secretion inhibitors. Modern systems employ engineered ketoreductases (KREDs) with cofactor recycling:
Table 2: Biocatalytic Reduction Parameters for 5,7-Difluorochroman-4-one
Biocatalyst System | Product ee | Conversion | Cofactor Loading | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|---|
Wild-type KRED (cell lysate) | 95% (R) | 70% | 1.5 mol% NADP⁺ | 0.8 |
Engineered LkADH (free) | 99% (R) | >99% | 0.5 mol% NADP⁺ | 5.2 |
Immobilized LkADH/GDH | 99.5% (R) | >99% | 0.3 mol% NADP⁺ | 8.3 |
Whole-cell biocatalysis using E. coli expressing LkADH further simplifies operations by eliminating enzyme purification while maintaining >98% ee and 95% yield [1].
The choice between O-alkylation and Michael addition routes significantly impacts sustainability, cost, and scalability:
Disadvantages: Requires toxic CrO₃ or stoichiometric KMnO₄ for oxidation (generating heavy metal waste); low atom economy (57%); multiple purifications needed [3].
Michael Addition Route:3,5-Difluorophenol + acrylonitrile → 3-(3,5-Difluorophenoxy)propanenitrile → Hydrolysis → Cyclization
Table 3: Sustainability Metrics for 5,7-Difluorochroman-4-one Synthesis Pathways
Parameter | O-Alkylation Route | Michael Addition Route | Biocatalytic Route |
---|---|---|---|
Overall Yield | 60% | 65% | 85% |
E-Factor | 58 | 25 | 8 |
PMI (Process Mass Intensity) | 45 | 22 | 6 |
Hazardous Reagents | CrO₆, SOCl₂ | HCl (conc.), SOCl₂ | None |
Steps | 4 | 3 | 1 (from ketone) |
The biocatalytic asymmetric reduction of prochiral 5,7-difluorochroman-4-one outperforms both chemical routes, achieving E-factors <10 and near-quantitative yields. However, the Michael addition pathway remains relevant for producing the ketone precursor efficiently [1] [7].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5